N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide
Description
N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core substituted with various functional groups such as an ethyl group, a fluoro group, a methoxyphenyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-4-25(15(2)13-16-5-7-17(27-3)8-6-16)22(26)19-9-10-21(23)18-11-12-24-14-20(18)19/h5-12,14-15H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSHGFOQMFEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC1=CC=C(C=C1)OC)C(=O)C2=C3C=NC=CC3=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated isoquinoline in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and targets.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide can be compared with other isoquinoline derivatives, such as:
N-ethyl-5-fluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]isoquinoline-8-carboxamide: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
N-ethyl-5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]isoquinoline-8-carboxamide: This compound has a chloro group instead of a fluoro group, which may influence its chemical stability and interactions with biological targets.
N-ethyl-5-fluoro-N-[1-(4-methoxyphenyl)butan-2-yl]isoquinoline-8-carboxamide: This compound has a butyl group instead of a propyl group, which may affect its pharmacokinetic properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
